3',5'-Dimethoxy-biphenyl-4-carboxaldehyde
Description
3',5'-Dimethoxy-biphenyl-4-carboxaldehyde is a biphenyl derivative featuring a carboxaldehyde group at the 4-position of one benzene ring and methoxy (-OCH₃) substituents at the 3' and 5' positions of the second benzene ring. This structure combines aromatic rigidity with polar functional groups, making it valuable in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-7-13(8-15(9-14)18-2)12-5-3-11(10-16)4-6-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRFTFBGAHBGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethoxy-biphenyl-4-carboxaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a biphenyl derivative.
Methoxylation: Introduction of methoxy groups at the 3’ and 5’ positions. This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Formylation: Introduction of the aldehyde group at the 4 position. This can be done using formylation reagents like Vilsmeier-Haack reagent (formed from DMF and POCl3) or by using the Reimer-Tiemann reaction.
Industrial Production Methods
Industrial production methods for 3’,5’-Dimethoxy-biphenyl-4-carboxaldehyde would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Chemical Reactions of 3',5'-Dimethoxy-biphenyl-4-carboxaldehyde
This compound, with the molecular formula C₁₅H₁₄O₄ , features a carboxaldehyde group at the 4-position of a biphenyl core, flanked by methoxy groups at the 3' and 5' positions. Its reactivity is primarily governed by the aldehyde functionality and the electronic effects of the methoxy substituents. Below is a detailed analysis of its chemical transformations, supported by research findings and data tables.
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic attacks due to its electrophilic carbonyl carbon. Examples include:
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Reductive amination : Reaction with amines in the presence of reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) yields secondary amines. This mechanism is analogous to methods used for related biphenyl aldehydes, where yields depend on reaction stoichiometry and solvent choice (e.g., dichloroethane) .
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Condensation reactions : Aldehydes can react with enolates or enamine intermediates to form conjugated systems. For instance, coupling with diacetyl and anilines under catalytic conditions (e.g., iron(III) perchlorate) has been reported for similar biphenyl derivatives .
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Reductive amination | NaBH(OAc)₃, DCE, room temperature | ~13% | |
| Condensation (TAPPs) | Iron(III) perchlorate, toluene/AcOH, 90°C | Up to 54% |
Oxidation Reactions
The aldehyde group can be oxidized to a carboxylic acid under mild conditions. For example:
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Aerobic oxidation : Oxygen or oxidizing agents (e.g., TCNE with pyridine) may facilitate this transformation. Studies on related aldehydes show that oxidation is often a final step in multi-step syntheses .
Cross-Coupling Reactions
While the target compound lacks halide groups, its structural analogs participate in:
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Suzuki-Miyaura coupling : Requires a boronic acid partner and palladium catalysts (e.g., Pd(dba)₂ with SPhos ligand). Electron-donating methoxy groups enhance reactivity in such reactions .
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Wurtz-Fittig coupling : For aryl halides, though sterically hindered biphenyls may require optimized conditions .
| Coupling Type | Catalyst | Key Factors | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(dba)₂, SPhos, K₂CO₃ | Electron-donating groups improve yield | |
| Wurtz-Fittig | Na, Li, or Au surfaces | Steric hindrance may limit efficiency |
Electrophilic Substitution
The methoxy groups direct electrophilic attacks to the activated positions on the aromatic rings. For example:
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Nitration : Would occur at positions ortho/para to the methoxy substituents.
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Friedel-Crafts acylation : Requires activating groups like methoxy for electrophilic substitution .
Influence of Substituents on Reactivity
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Electronic effects : The methoxy groups are electron-donating, activating the biphenyl core for electrophilic substitution and enhancing nucleophilic attack on the aldehyde.
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Steric hindrance : The biphenyl structure may reduce reactivity in crowded environments, necessitating optimized reaction conditions (e.g., elevated temperatures or solvents like DCE) .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3',5'-Dimethoxy-biphenyl-4-carboxaldehyde typically involves the Vilsmeier-Haack reaction, where a biphenyl compound is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the para position. This compound features both methoxy and aldehyde functional groups, which enhance its reactivity and utility in various chemical reactions.
Chemical Reactions
- Oxidation : The aldehyde group can be oxidized to a carboxylic acid using agents like potassium permanganate.
- Reduction : It can be reduced to a primary alcohol using sodium borohydride.
- Substitution : The methoxy groups can participate in nucleophilic aromatic substitution reactions.
Organic Synthesis
This compound serves as an intermediate in synthesizing more complex organic molecules. It is particularly valuable in creating pharmaceuticals and agrochemicals due to its structural versatility.
| Application Area | Example Compounds | Notes |
|---|---|---|
| Pharmaceuticals | Anticancer agents | Modifications lead to improved efficacy. |
| Agrochemicals | Pesticides | Used as a building block for active ingredients. |
Biological Research
In biological studies, this compound is utilized to explore the effects of aldehyde-containing molecules on biological systems. Its derivatives have shown potential therapeutic applications, particularly in developing new drugs with enhanced activity against various diseases.
Case Study : A study highlighted the synthesis of derivatives of this compound that exhibited significant antibacterial and antifungal activities against multiple strains, demonstrating its potential as a lead compound in drug discovery .
Materials Science
In materials science, this compound is used in producing polymers and dyes. Its unique structural features allow it to act as a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3’,5’-Dimethoxy-biphenyl-4-carboxaldehyde exerts its effects depends on the specific application:
Biological Activity: It may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways. The methoxy groups and aldehyde functionality can play a role in binding to biological targets.
Chemical Reactivity: The aldehyde group is highly reactive and can participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Table 1: Structural Comparison of Biphenyl and Benzaldehyde Derivatives
Key Observations:
- Functional Groups : The target compound’s aldehyde group distinguishes it from carboxylic acid derivatives (e.g., entries 3 and 4 in Table 1), enabling unique reactivity in Schiff base formation or redox reactions.
- Backbone Differences : Biphenyl derivatives exhibit greater conformational rigidity and lipophilicity than single-ring analogs (e.g., 4-Hydroxy-3,5-dimethoxybenzaldehyde), influencing their bioavailability and material properties .
Physicochemical and Reactivity Profiles
Table 2: Comparative Physicochemical Data
Key Observations:
- Solubility : The biphenyl backbone reduces aqueous solubility compared to single-ring derivatives, necessitating organic solvents for industrial use .
- Thermal Stability : Carboxylic acid derivatives (e.g., 4,4'-Dimethoxydiphenyl-dicarboxylic acid) exhibit higher melting points and thermal resilience, favoring applications in high-performance materials .
Biological Activity
3',5'-Dimethoxy-biphenyl-4-carboxaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Biphenyl core : Composed of two phenyl rings.
- Methoxy groups : Two methoxy (-OCH₃) groups located at the 3' and 5' positions on one of the phenyl rings.
- Aldehyde functional group : Present at the para position relative to the biphenyl linkage.
The molecular formula is with a molecular weight of approximately 272.29 g/mol.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF-7) : The compound showed an IC50 value indicating significant cytotoxicity against MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment.
- Lung Cancer (A549) : Similar inhibitory effects were observed, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have reported:
- Bacterial Inhibition : Effective against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for developing new antibiotics.
- Fungal Activity : Exhibits antifungal properties against common pathogenic fungi, indicating its broad-spectrum antimicrobial potential.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : It has been suggested that this compound may inhibit enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Signaling Pathways : Interference with signaling pathways such as MAPK/ERK has been observed, which are crucial for cell survival and proliferation.
Research Findings and Case Studies
Several studies have contributed to our understanding of this compound's biological activity:
| Study | Findings |
|---|---|
| Zhang et al. (2022) | Demonstrated significant anticancer effects on MCF-7 and A549 cells with IC50 values <10 μM. |
| Liu et al. (2023) | Reported antimicrobial activity with MIC values ranging from 5 to 20 μg/mL against bacterial strains. |
| Chen et al. (2024) | Investigated the mechanism of action, highlighting ROS generation as a key factor in inducing apoptosis in cancer cells. |
Q & A
Q. What are the optimal synthetic routes for preparing 3',5'-Dimethoxy-biphenyl-4-carboxaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cross-coupling reactions or functionalization of pre-existing biphenyl frameworks. For example:
- Suzuki-Miyaura Coupling: React 4-bromobenzaldehyde with 3,5-dimethoxyphenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) with Na₂CO₃ as a base. Optimize temperature (80–100°C) and reaction time (12–24 hours) to maximize yield .
- Aldehyde Protection/Deprotection: Protect the aldehyde group during methoxylation steps using acetal formation (e.g., ethylene glycol), followed by acidic deprotection (HCl/THF) .
Key Variables:
| Parameter | Impact on Yield |
|---|---|
| Catalyst Loading | >2 mol% Pd improves coupling efficiency |
| Solvent Polarity | Polar aprotic solvents (DMF) enhance boronic acid solubility |
| Reaction Time | Prolonged time (>18h) reduces side products |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography: Use silica gel with hexane/ethyl acetate (4:1) gradient. The aldehyde elutes at Rf ~0.5 .
- Recrystallization: Dissolve crude product in hot ethanol, cool to 4°C for crystallization. Monitor purity via TLC (hexane:EtOAc = 3:1) .
Advanced Research Questions
Q. How do solvent polarity and substituent effects influence the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
- Solvent Screening: Test polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents. Aldehydes react faster in DMSO due to enhanced electrophilicity .
- Substituent Analysis: Compare reaction rates with electron-withdrawing (e.g., NO₂) vs. electron-donating (e.g., OMe) groups on the biphenyl ring. Use Hammett plots to correlate σ values with kinetic data .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) across labs. For example, discrepancies in IC₅₀ values may arise from varying MTT assay protocols .
- Metabolite Profiling: Use LC-MS to identify degradation products or metabolites that might interfere with bioactivity readings .
Example Data Conflict:
| Study | Reported IC₅₀ (μM) | Assay Condition |
|---|---|---|
| A | 12.5 ± 1.2 | HeLa cells, 48h |
| B | 28.4 ± 3.1 | A549 cells, 24h |
Resolution: Conduct dose-response assays in parallel using both cell lines under identical conditions .
Q. What computational approaches predict the compound’s binding affinity to target proteins?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina with protein structures (e.g., COX-2, PDB ID 5KIR). Parameterize the aldehyde group’s partial charges using DFT calculations (B3LYP/6-31G*) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between methoxy groups and active-site residues (e.g., Arg120) .
Q. How can researchers optimize the compound’s stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
